2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid
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Overview
Description
2-(Benzylamino)-2-{3-fluorobicyclo[111]pentan-1-yl}acetic acid is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and high strain energy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of these synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a bioisostere in drug design, replacing traditional aromatic rings to improve drug properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance the binding affinity of the compound to its target by providing a rigid and three-dimensional structure. This can lead to increased potency and selectivity in its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: This compound also features a bicyclo[1.1.1]pentane core and is used in cancer treatment.
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one:
Uniqueness
What sets 2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid apart from similar compounds is its specific functional groups, which can impart unique chemical and biological properties. The presence of the benzylamino and fluorobicyclo[1.1.1]pentan-1-yl groups can enhance its stability, solubility, and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H16FNO2 |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
2-(benzylamino)-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C14H16FNO2/c15-14-7-13(8-14,9-14)11(12(17)18)16-6-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H,17,18) |
InChI Key |
HWTDFVYDHVQYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)F)C(C(=O)O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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